PU-H71 hydrate

Description

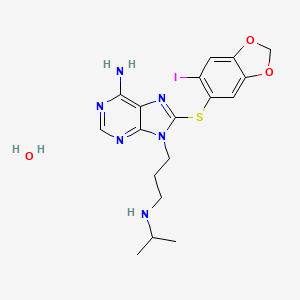

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGBRIZOLBTCHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23IN6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215828-29-7 | |

| Record name | Zelavespib monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215828297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZELAVESPIB MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB0Z0L5G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PU-H71 Hydrate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU-H71 is a potent and selective second-generation, purine-scaffold inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins. Developed through a rational drug design approach, PU-H71 exhibits significant antitumor activity across a spectrum of cancer models by inducing the degradation of key drivers of malignancy. This technical guide provides an in-depth overview of the discovery of PU-H71 hydrate, its synthesis process, and detailed experimental protocols for its evaluation.

Discovery and Rationale

PU-H71 was conceived from a focused effort to improve upon earlier generations of Hsp90 inhibitors. The development strategy centered on a purine scaffold, aiming to enhance binding affinity, selectivity, and drug-like properties.[1] The core concept was to create a molecule that could effectively compete with ATP for the N-terminal nucleotide-binding pocket of Hsp90, thereby inhibiting its chaperone function.[2]

Early research demonstrated that cancer cells exhibit a heightened dependence on Hsp90 to maintain the stability of mutated and overexpressed oncoproteins. This "addiction" makes Hsp90 a compelling therapeutic target. PU-H71 was designed to selectively target the tumor-associated Hsp90, which exists in a high-affinity, multichaperone complex, leading to a favorable therapeutic window.[2]

Synthesis Process

The synthesis of PU-H71, chemically known as 8-((6-iodobenzo[d][3][4]dioxol-5-yl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine, involves a multi-step process. While the specific details for the hydrate form are proprietary, the general synthetic route can be inferred from publications on related purine-scaffold inhibitors and deuterated PU-H71. The synthesis of a deuterated version of PU-H71 for use as an internal standard in LC-MS/MS analysis has been described in five steps.[3]

A plausible, generalized synthetic scheme would involve the sequential construction of the substituted purine core, followed by the introduction of the side chains. Key steps would likely include:

-

Formation of a substituted purine: This could involve the reaction of a diaminopyrimidine with a suitable reagent to form the imidazole ring of the purine.

-

Introduction of the thioether side chain: The iodinated benzodioxole moiety is attached to the purine core via a thioether linkage.

-

Alkylation of the purine nitrogen: The N9 position of the purine is alkylated with the isopropylaminopropyl side chain.

-

Purification and salt formation: The final compound is purified using chromatographic techniques, and the hydrate form is prepared through crystallization in an aqueous solvent system.

Quantitative Data

The following tables summarize key quantitative data for PU-H71 from various preclinical and clinical studies.

Table 1: In Vitro Potency of PU-H71

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 65 | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | [5] |

| HCC-1806 | Triple-Negative Breast Cancer | 87 | [5] |

| Glioma Cells (sensitive) | Glioblastoma | 100-500 | [4] |

| Glioma Cells (less sensitive) | Glioblastoma | 1000-1500 | [4] |

| Normal Human Astrocytes (NHAs) | Normal Brain Cells | 3000 | [4] |

Table 2: Pharmacokinetic Parameters of PU-H71 in Humans

| Parameter | Value | Reference |

| Mean Terminal Half-life | 8.4 ± 3.6 hours | |

| Dosing (Phase I Trial) | 10 to 470 mg/m²/day | [3] |

Experimental Protocols

Cell Proliferation Assay (Alamar Blue)

This protocol is used to assess the effect of PU-H71 on the growth of cancer cells.

Materials:

-

Cancer cell lines (e.g., K562)

-

Complete cell culture medium

-

PU-H71

-

Alamar Blue reagent

-

96-well plates

-

Spectrophotometer or fluorometer

Procedure:

-

Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of PU-H71 for the desired time period (e.g., 72 hours).

-

Add Alamar Blue reagent to each well according to the manufacturer's instructions.

-

Incubate for a specified time, allowing viable cells to reduce the reagent.

-

Measure the absorbance or fluorescence to determine the extent of cell proliferation.[2]

Western Blot Analysis

This protocol is used to determine the effect of PU-H71 on the expression levels of Hsp90 client proteins.

Materials:

-

Cancer cells treated with PU-H71

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against target proteins (e.g., EGFR, AKT, cleaved PARP) and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells and quantify the protein concentration.[6][7][8]

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[6][7][8]

-

Block the membrane to prevent non-specific antibody binding.[6]

-

Incubate the membrane with primary antibodies overnight at 4°C.[6][7]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.[6][7]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[7]

In Vitro Transwell Migration Assay

This protocol assesses the effect of PU-H71 on the migratory capacity of cancer cells.[4]

Materials:

-

Endothelial cells (e.g., HBMECs)

-

12-well plates and Transwell inserts

-

Cell culture medium

-

PU-H71

-

Microscope and imaging software

Procedure:

-

Seed endothelial cells in a 12-well plate and treat with PU-H71 or vehicle control.[4]

-

After treatment, place an equal number of viable cells into Transwell inserts.[4]

-

Allow the cells to migrate through the porous membrane of the insert for a defined period.

-

Fix, stain, and image the migrated cells on the underside of the membrane.[4]

-

Quantify the number of migrated cells using imaging software.[4]

Visualizations

PU-H71 Mechanism of Action

Caption: PU-H71 inhibits the Hsp90 chaperone cycle, leading to client protein degradation.

Experimental Workflow for Western Blot Analysis

Caption: Step-by-step workflow for Western Blot analysis of protein expression.

PU-H71 Downstream Signaling Pathway Inhibition

Caption: PU-H71 inhibits Hsp90, leading to the downregulation of key oncogenic signaling pathways.

References

- 1. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of cell-permeable biotinylated PU-H71 derivatives as tumor Hsp90 probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. sinobiological.com [sinobiological.com]

- 7. origene.com [origene.com]

- 8. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

An In-depth Technical Guide on the Core Mechanism of Action of PU-H71 Hydrate in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU-H71 is a potent, purine-scaffold, second-generation small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] Its mechanism of action in cancer cells is multifaceted, primarily centered on its high-affinity binding to the ATP-binding site of HSP90, particularly within the context of the tumor-specific "epichaperome" complex.[2][3] This inhibition leads to the destabilization and subsequent proteasomal degradation of a wide array of oncogenic client proteins, thereby disrupting multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[2][4] Preclinical and clinical studies have demonstrated its anti-tumor activity across a variety of cancer types, including triple-negative breast cancer, glioblastoma, and hematological malignancies.[2][5][6] This guide provides a comprehensive overview of the molecular mechanisms of PU-H71, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.

Core Mechanism of Action: Targeting the Epichaperome

The primary molecular target of PU-H71 is the ATP-binding pocket in the N-terminal domain of HSP90.[7][8] HSP90 is a molecular chaperone essential for the conformational stability and function of numerous client proteins, many of which are critical oncoproteins.[9] In cancer cells, HSP90 is often overexpressed and exists in a high-affinity, multichaperone complex known as the epichaperome.[10][11] PU-H71 exhibits a higher binding affinity for these tumor-specific HSP90 complexes compared to those in normal tissues, which contributes to its cancer-selective cytotoxicity.[12][13]

By competitively inhibiting ATP binding, PU-H71 locks the HSP90-client protein complex in a conformation that is recognized by the cellular machinery for ubiquitination and subsequent degradation by the proteasome.[4][9] This leads to the depletion of numerous oncoproteins, effectively shutting down multiple oncogenic signaling cascades simultaneously.[14]

Disruption of Key Oncogenic Signaling Pathways

PU-H71's inhibition of HSP90 results in the degradation of a broad spectrum of client proteins, leading to the disruption of several critical signaling pathways that drive tumorigenesis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Key components of this pathway, including Akt, are HSP90 client proteins. PU-H71 treatment leads to the degradation of activated Akt, resulting in decreased cell survival and an increase in apoptosis.[14][15] This disruption is a key contributor to the anti-tumor effects of PU-H71.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, differentiation, and survival. PU-H71 induces the degradation of key components of this pathway, such as Raf-1 and ERK, leading to reduced proliferative potential.[2][4]

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathway is involved in the regulation of immune responses, cell growth, and apoptosis. Aberrant JAK/STAT signaling is a hallmark of many cancers. PU-H71 has been shown to disrupt this pathway by promoting the degradation of its client protein components.[2][4]

EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a key driver of proliferation and survival in many cancer types. EGFR is a well-established HSP90 client protein. Treatment with PU-H71 leads to the downregulation of EGFR and its downstream signaling effectors, contributing to its anti-cancer activity.[12][13][16]

DNA Damage Repair Pathways

Recent studies have revealed that PU-H71 can also sensitize cancer cells to radiation therapy by inhibiting DNA double-strand break (DSB) repair. It has been shown to decrease the protein levels of key DNA repair factors, including RAD51 and Ku70, which are involved in homologous recombination (HR) and non-homologous end joining (NHEJ), respectively.[1][12]

Visualization of PU-H71's Mechanism of Action

Signaling Pathway Diagrams

Caption: PU-H71 inhibits HSP90, leading to the degradation of client proteins and disruption of key oncogenic pathways.

Experimental Workflow Diagram

Caption: A typical experimental workflow to evaluate the in vitro effects of PU-H71 on cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of PU-H71 in cancer cells.

Table 1: In Vitro Cytotoxicity of PU-H71 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~100 | [17] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~150 | [17] |

| HCC-1806 | Triple-Negative Breast Cancer | ~200 | [17] |

| SKBr3 | Breast Cancer | Not Specified (nanomolar) | [12] |

| GSC11, GSC23, etc. | Glioblastoma | Varies (See reference) | [18] |

| LM8 | Murine Osteosarcoma | Not specified for cytotoxicity alone | [1] |

Note: IC50 values can vary depending on the specific experimental conditions, including the duration of treatment and the assay used.

Table 2: Effects of PU-H71 on Key Cellular Processes and Protein Expression

| Cellular Process/Protein | Effect of PU-H71 Treatment | Cancer Model | Reference |

| Cell Proliferation | Significant reduction | Glioblastoma Stem-like Cells | [5] |

| Apoptosis | 6-fold increase | Triple-Negative Breast Cancer Xenografts | [14] |

| Activated Akt | 85% decline | Triple-Negative Breast Cancer Xenografts | [14] |

| Bcl-xL | Substantial decrease | Triple-Negative Breast Cancer Cells | [14] |

| RAD51 | Marked reduction | Human Cancer Cell Lines | [12] |

| DNA-PKcs Phosphorylation | Inhibition | H1299 and A549 Cancer Cells | [12] |

| EGFR and phospho-ERK1/2 | Decreased expression | Human Cancer Cell Lines | [12] |

| Ki67 | Decrease | Burkitt Lymphoma Xenografts | [15] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the mechanism of action of PU-H71.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of PU-H71 on cultured cancer cells.[19]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PU-H71 hydrate

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight at 37°C in a humidified CO2 incubator.[19]

-

Compound Preparation: Prepare a stock solution of PU-H71 in DMSO. Make serial dilutions of PU-H71 in complete culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted PU-H71 solutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.[19]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[19]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.

Western Blot Analysis for Client Protein Degradation

This protocol is used to assess the effect of PU-H71 on the expression levels of HSP90 client proteins.[7]

Materials:

-

Cancer cells treated with PU-H71

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to client proteins (e.g., Akt, Raf-1, EGFR) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with PU-H71 for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[7]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[7]

-

Immunoblotting:

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[7]

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by PU-H71.[20]

Materials:

-

Cancer cells treated with PU-H71

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with PU-H71 for the desired time. Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Conclusion

This compound represents a promising therapeutic agent that exerts its anti-cancer effects through a well-defined mechanism of action. By selectively targeting the tumor-associated epichaperome and inhibiting HSP90, PU-H71 triggers the degradation of a multitude of oncoproteins, leading to the simultaneous collapse of numerous signaling pathways essential for cancer cell survival and proliferation. This multimodal inhibition underscores its potential as a single agent and in combination therapies to overcome drug resistance and improve patient outcomes. Further research and clinical development are warranted to fully realize the therapeutic potential of this targeted agent.

References

- 1. PU-H71, a novel Hsp90 inhibitor, as a potential cancer-specific sensitizer to carbon-ion beam therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]

- 3. First-in-Human Trial of Epichaperome-Targeted Positron Emission Tomography in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. HSP90 Inhibitor PU-H71 in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 10. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pnas.org [pnas.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

The Early Preclinical Development of PU-H71: A Technical Guide

Introduction: PU-H71 (also known as Zelavespib) is a potent, synthetic, purine-scaffold inhibitor of Heat Shock Protein 90 (Hsp90).[1] Developed through a rational drug design approach, it represents an advancement over earlier Hsp90 inhibitors by offering improved specificity and solubility.[2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1][2] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, making it a prime therapeutic target.[2] PU-H71 binds with high affinity to the ATP-binding site in the N-terminus of Hsp90, locking the chaperone in a conformation that promotes the ubiquitination and subsequent proteasomal degradation of its client proteins.[1][2] This technical guide provides an in-depth overview of the foundational preclinical studies that characterized the activity, mechanism, and efficacy of PU-H71.

Data Presentation: Quantitative Efficacy and Pharmacokinetics

The preclinical evaluation of PU-H71 demonstrated potent anti-neoplastic activity across various cancer models, both in vitro and in vivo. Early clinical studies further defined its pharmacokinetic profile in humans.

Table 1: In Vitro Potency of PU-H71 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Endpoint | Result | Citation |

| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | CellTiter-Glo | IC₅₀ | 65 nM | |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | CellTiter-Glo | IC₅₀ | 140 nM | |

| HCC-1806 | Triple-Negative Breast Cancer (TNBC) | CellTiter-Glo | IC₅₀ | 87 nM | |

| GSC262 | Glioblastoma Stem-like Cells | Cell Viability | IC₅₀ (72h) | ~0.5 µM | [3] |

| GSC811 | Glioblastoma Stem-like Cells | Cell Viability | IC₅₀ (72h) | ~0.5 µM | [3] |

Table 2: In Vivo Efficacy of PU-H71 in Xenograft Models

| Model | Cancer Type | Dosing Schedule | Endpoint | Result | Citation |

| MDA-MB-468 Xenograft | Triple-Negative Breast Cancer (TNBC) | 75 mg/kg, i.p., 3x per week | Tumor Growth Inhibition | 96% | [4][5] |

| MDA-MB-468 Xenograft | Triple-Negative Breast Cancer (TNBC) | 75 mg/kg, i.p., 3x per week | Apoptosis (TUNEL) | 6-fold increase vs. control | [4][5] |

| MDA-MB-468 Xenograft | Triple-Negative Breast Cancer (TNBC) | 75 mg/kg, i.p., 3x per week | Proliferation (p-Histone H3) | 60% reduction vs. control | [4][5] |

Table 3: Phase I Clinical Pharmacokinetic Parameters

| Parameter | Value | Patient Population | Citation |

| Administration Route | Intravenous (IV) | Patients with advanced solid tumors | [6][7][8] |

| Dose Range Tested | 10 - 470 mg/m² | Patients with advanced solid tumors | [6][7] |

| Mean Terminal Half-life (T½) | 8.4 ± 3.6 hours | Patients with advanced solid tumors | [6][7][8] |

| Time to Max Concentration (Tₘₐₓ) | End of 1-hour infusion | Patients with advanced solid tumors | [7] |

Mandatory Visualizations

The following diagrams illustrate the core mechanism of action of PU-H71, its effect on a key oncogenic pathway, and the logical flow of its preclinical evaluation.

References

- 1. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 6. jrmds.in [jrmds.in]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Purine Scaffold of PU-H71 Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU-H71 hydrate is a potent and selective second-generation inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation. This technical guide provides a comprehensive overview of the purine-based scaffold of PU-H71, its mechanism of action, and its effects on key oncogenic signaling pathways. Detailed experimental protocols for assays commonly used to evaluate PU-H71's activity are provided, along with a compilation of quantitative data from preclinical and clinical studies. Visualizations of the affected signaling pathways and experimental workflows are presented to facilitate a deeper understanding of this promising anti-cancer agent.

The Purine Scaffold: Core of a Potent Hsp90 Inhibitor

PU-H71 belongs to a class of purine-based Hsp90 inhibitors designed for improved potency, selectivity, and drug-like properties compared to first-generation inhibitors. The core of PU-H71 is a purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. This scaffold serves as a versatile platform for chemical modifications that enhance its binding affinity to the ATP-binding pocket of Hsp90.

The chemical structure of PU-H71 is 8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine hydrate. The purine core is substituted at the C8 and N9 positions, which are critical for its interaction with Hsp90. The 8-thioether linkage to a substituted benzodioxole ring and the 9-aminoalkyl side chain contribute significantly to its high binding affinity and selectivity for the tumor-associated form of Hsp90.

Synthesis of the Purine Scaffold

The synthesis of the PU-H71 purine scaffold generally involves a multi-step process. A common strategy begins with a commercially available purine derivative, which is then sequentially modified at the C6, C8, and N9 positions. The key steps often include:

-

Chlorination of the C6 position of a hypoxanthine precursor.

-

Amination at the C6 position to introduce the amine group.

-

Thiolation at the C8 position, followed by coupling with the desired substituted aryl thiol.

-

Alkylation at the N9 position to introduce the aminoalkyl side chain.

Each step requires careful optimization of reaction conditions to achieve high yields and purity. The final product is then typically converted to its hydrate form for improved stability and solubility.

Mechanism of Action: Targeting the Hsp90 Chaperone Machinery

PU-H71 exerts its anti-cancer effects by inhibiting the chaperone function of Hsp90. Hsp90 is a critical component of the cellular machinery responsible for the proper folding, stability, and activation of a wide array of "client" proteins, many of which are oncoproteins that drive tumor progression.

By binding to the N-terminal ATP-binding pocket of Hsp90, PU-H71 competitively inhibits the binding of ATP, a process essential for the chaperone's activity. This inhibition locks Hsp90 in a conformation that is targeted for degradation by the ubiquitin-proteasome pathway. Consequently, Hsp90 client proteins are destabilized and subsequently degraded, leading to the disruption of multiple oncogenic signaling pathways.[1]

A key feature of PU-H71 is its preferential binding to the "epichaperome," a network of Hsp90 and co-chaperones that is particularly abundant and active in cancer cells.[1] This selectivity contributes to its potent anti-tumor activity with a favorable therapeutic window, showing less toxicity to normal cells.[1]

Impact on Oncogenic Signaling Pathways

The inhibition of Hsp90 by PU-H71 leads to the degradation of a broad spectrum of client proteins, thereby simultaneously disrupting multiple signaling pathways critical for cancer cell survival and proliferation. The most well-characterized pathways affected by PU-H71 are the PI3K/Akt and MAPK/ERK pathways.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Key components of this pathway, including the receptor tyrosine kinases (RTKs) that activate PI3K, as well as Akt itself, are Hsp90 client proteins. PU-H71 treatment leads to the degradation of these proteins, resulting in the downregulation of downstream signaling. This ultimately inhibits cell proliferation and promotes apoptosis.[2]

Caption: PU-H71 inhibits Hsp90, leading to the degradation of client proteins like RTKs and Akt, thereby disrupting the PI3K/Akt signaling pathway and promoting apoptosis.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Several key kinases in this pathway, including Raf, MEK, and ERK, are Hsp90 client proteins. By inducing the degradation of these kinases, PU-H71 effectively blocks the signal transduction from the cell surface to the nucleus, leading to cell cycle arrest and inhibition of tumor growth.[1]

References

Initial In Vitro Characterization of PU-H71 Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU-H71 is a potent, purine-scaffold, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1][2] This technical guide provides a comprehensive overview of the initial in vitro characterization of PU-H71 hydrate, summarizing its mechanism of action, inhibitory activity against various cancer cell lines, and its impact on key signaling pathways. Detailed experimental protocols and visual representations of cellular mechanisms are included to facilitate further research and development.

Mechanism of Action

PU-H71 selectively binds with high affinity to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity.[1][3] This inhibition disrupts the HSP90-client protein interactions, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of a multitude of oncogenic client proteins.[1][3] The consequential destabilization of these proteins disrupts critical signaling pathways essential for cancer cell proliferation, survival, and metastasis, ultimately leading to cell cycle arrest and apoptosis.[1][4]

Quantitative In Vitro Activity

The in vitro potency of PU-H71 has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly in triple-negative breast cancer (TNBC) and glioma cells.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 51 - 65 | [2] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | [2] |

| HCC-1806 | Triple-Negative Breast Cancer | 87 | [2] |

| SKBr3 | Breast Cancer | 17 | |

| MCF-7 | Breast Cancer | 31 | |

| Glioma Cells (sensitive) | Glioblastoma | 100 - 500 | [5] |

| Glioma Cells (less sensitive) | Glioblastoma | 1000 - 1500 | [5] |

| Normal Human Astrocytes (NHA) | Normal Brain Cells | 3000 | [5] |

Impact on Cellular Signaling Pathways

PU-H71's inhibition of HSP90 leads to the downregulation and inactivation of numerous client proteins, profoundly affecting several oncogenic signaling pathways.

dot

References

- 1. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]

- 2. selleckchem.com [selleckchem.com]

- 3. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Tumor-Selective Targeting of HSP90 Epichaperomes by PU-H71

For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the selective mechanism of PU-H71, a purine-scaffold inhibitor, for tumor-specific Heat Shock Protein 90 (HSP90) complexes. It details the molecular basis for this selectivity, presents quantitative data, outlines key experimental protocols, and visualizes the underlying biological and experimental processes.

Introduction: HSP90 and the Tumor-Specific Epichaperome

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone essential for cellular homeostasis.[1] It facilitates the proper folding, stability, and activation of a broad array of "client" proteins.[2] In normal cells, HSP90 is part of a dynamic "chaperone machine," forming transient complexes with co-chaperones and client proteins to maintain proteostasis.[2]

In cancer cells, however, the cellular stress associated with oncogenic transformation leads to a remodeling of the chaperone network.[3] This results in the formation of stable, high-molecular-weight, multi-protein complexes known as the epichaperome .[4][5] These epichaperome networks are critical for tumor cell survival as they stabilize a host of mutated and overexpressed oncoproteins that drive malignant phenotypes.[5][6] The distinct structural and functional nature of the epichaperome in tumor cells, compared to the transient HSP90 complexes in normal cells, provides a unique therapeutic window.[7][8] PU-H71 is an inhibitor that demonstrates a high degree of selectivity for HSP90 when it is integrated into these tumor-specific epichaperome complexes.[5][9]

Caption: PU-H71 selectively targets stable HSP90 epichaperomes in tumors over dynamic complexes in normal cells.

PU-H71: Mechanism of Selective Action

PU-H71 is a purine-scaffold small molecule that binds with high affinity to the N-terminal ATP-binding pocket of HSP90.[1][4] Its selectivity does not stem from differences in HSP90 expression but from its kinetic preference for the specific conformation HSP90 adopts when integrated into the epichaperome.[3][7]

Upon binding, PU-H71 inhibits HSP90's essential ATPase activity.[9][10] This locks the epichaperome-client protein complex into a state that is recognized by the cell's protein degradation machinery.[11] Consequently, the oncogenic client proteins are ubiquitinated and targeted for degradation by the proteasome.[4][9] This multimodal action leads to the simultaneous downregulation of numerous signaling pathways critical for cancer cell survival, proliferation, and metastasis, including the PI3K/Akt, MAPK, and JAK/STAT pathways.[4][12]

Caption: PU-H71 binding to the epichaperome leads to client oncoprotein degradation and pathway inhibition.

Quantitative Analysis of PU-H71 Selectivity

The preferential activity of PU-H71 in malignant cells is supported by quantitative data demonstrating its higher binding affinity and cytotoxic potency in cancer cells compared to normal cells.

| Cell/Tissue Type | Assay Type | Value | Reference |

| Cancer Cells | |||

| K562 (CML) Cells | Binding Affinity (IC₅₀) | 116 nM | [13] |

| Primary CML Blasts | Binding Affinity (IC₅₀) | 201 nM | [13] |

| Primary AML Blasts | Binding Affinity (IC₅₀) | 425 nM | [13] |

| SKBr3 Breast Cancer | Relative Binding Affinity | ~3x higher than normal tissue | [11] |

| Malignant Cells | Growth Inhibition Selectivity | 50-fold higher than normal | [11] |

| Normal Cells/Tissues | |||

| Normal Blood Cells | Binding Affinity (IC₅₀) | >2,000 nM | [13] |

| Normal Heart & Lung | Relative Binding Affinity | Baseline | [11] |

| Normal Fibroblasts | Growth Inhibition Selectivity | Baseline | [11] |

Key Experimental Protocols

Verifying the selectivity and mechanism of PU-H71 involves several key biochemical and cell-based assays.

This protocol uses PU-H71 immobilized on beads to selectively capture HSP90 complexes from cell lysates, demonstrating its preference for oncoprotein-bound HSP90.[13][14]

Methodology:

-

Preparation of Lysates: Culture tumor cells (e.g., K562) and lyse under non-denaturing conditions to preserve protein complexes.

-

Affinity Precipitation: Incubate the cell lysate with PU-H71-conjugated beads (and control beads) to allow binding of HSP90 complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound protein complexes from the beads.

-

Analysis: Analyze the eluate using Western blotting with antibodies against HSP90, known oncoprotein clients (e.g., Bcr-Abl), and co-chaperones to confirm selective precipitation.[14]

Caption: Experimental workflow for isolating tumor-specific HSP90 complexes using PU-H71 affinity beads.

This colorimetric assay quantifies the ATPase activity of HSP90 by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. It is used to determine the inhibitory potency (IC₅₀) of compounds like PU-H71.[15][16]

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant HSP90 protein with assay buffer. Add serial dilutions of PU-H71 or a vehicle control (DMSO).

-

Pre-incubation: Incubate the plate at 37°C to allow the inhibitor to bind to HSP90.

-

Initiation: Initiate the reaction by adding a defined concentration of ATP to all wells.

-

Incubation: Incubate at 37°C for a set period (e.g., 60-120 minutes) to allow ATP hydrolysis.

-

Detection: Stop the reaction and add Malachite Green reagent. This reagent forms a colored complex with the free phosphate released during the reaction.

-

Measurement: Measure the absorbance at ~620 nm using a microplate reader.

-

Calculation: Calculate the amount of phosphate released using a phosphate standard curve. Determine the percentage of inhibition for each PU-H71 concentration and calculate the IC₅₀ value.[15]

This assay confirms that HSP90 inhibition by PU-H71 leads to the degradation of its client proteins in cancer cells.

Methodology:

-

Cell Treatment: Culture cancer cells known to depend on specific HSP90 clients (e.g., SKBr3 for Her2, K562 for Bcr-Abl). Treat the cells with various concentrations of PU-H71 for a specified time (e.g., 24-48 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for HSP90 client proteins (e.g., anti-Akt, anti-Her2), as well as a loading control (e.g., anti-Actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine the reduction in client protein levels in PU-H71-treated cells compared to controls. A dose-dependent decrease in the client protein indicates on-target activity.[6][14]

Conclusion and Future Directions

The selectivity of PU-H71 for tumor cells is fundamentally linked to the unique biochemical nature of the epichaperome. By preferentially targeting HSP90 within this cancer-specific network, PU-H71 achieves a potent, multimodal anti-cancer effect while sparing normal tissues, thus offering a wider therapeutic index.[11][17] This targeted approach disrupts multiple oncogenic pathways simultaneously, making it a promising strategy for treating complex and heterogeneous malignancies like triple-negative breast cancer and glioblastoma.[6][18]

The development of radiolabeled PU-H71 derivatives (e.g., ¹²⁴I-PU-H71) for positron emission tomography (PET) imaging further enhances its clinical utility.[3] This theranostic tool allows for the non-invasive visualization and quantification of epichaperome abundance in patients, serving as a potential predictive biomarker to select individuals most likely to respond to PU-H71 therapy.[3] Future research will continue to explore the full potential of epichaperome-targeted therapies in personalized cancer medicine.

References

- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Tumor Epichaperome Expression Using [124I] PU-H71 Positron Emission Tomography as a Biomarker of Response for PU-H71 Plus Nab-Paclitaxel in HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]

- 5. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. The epichaperome is an integrated chaperome network that facilitates tumour survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Affinity-based proteomics reveal cancer-specific networks coordinated by Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Biodistribution of PU-H71: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage pharmacokinetic (PK) and biodistribution studies of PU-H71, a potent inhibitor of heat shock protein 90 (Hsp90). By summarizing key quantitative data, detailing experimental methodologies, and visualizing associated molecular pathways and workflows, this document serves as a critical resource for professionals in the field of oncology drug development.

Introduction to PU-H71

PU-H71 is a purine-scaffold-based, second-generation Hsp90 inhibitor that demonstrates high binding affinity to the ATP-binding pocket of Hsp90, leading to the degradation of a multitude of oncogenic client proteins.[1] Its selective action in tumor cells, which exhibit a high dependency on Hsp90 for maintaining proteostasis, has positioned it as a promising therapeutic agent in various cancer models.[2] Early preclinical and clinical studies have been pivotal in elucidating its behavior in biological systems, guiding further development and clinical application.

Pharmacokinetics of PU-H71

The pharmacokinetic properties of PU-H71 have been investigated in both preclinical models and human clinical trials. These studies are crucial for determining optimal dosing regimens and understanding the drug's exposure-response relationship.

Preclinical Pharmacokinetics

In vivo experiments in mouse models have been instrumental in characterizing the initial pharmacokinetic profile of PU-H71.

Table 1: Preclinical Pharmacokinetic Parameters of PU-H71 in Mouse Models

| Parameter | Value | Animal Model | Dosing | Reference |

| Tumor Concentration (6h) | 10.5 µg/g (~20.6 µM) | Nude mice with MDA-MB-468 xenografts | 75 mg/kg, i.p. | [3] |

| Tumor Concentration (48h) | 1.8 µg/g (~3.6 µM) | Nude mice with MDA-MB-468 xenografts | 75 mg/kg, i.p. | [3] |

| Plasma Concentration (6h) | Nearly undetectable | Nude mice with MDA-MB-468 xenografts | 75 mg/kg, i.p. | [3] |

| Nontumorous Tissue Conc. (6h) | Nearly undetectable | Nude mice with MDA-MB-468 xenografts | 75 mg/kg, i.p. | [3] |

Clinical Pharmacokinetics

A first-in-human Phase I clinical trial provided key insights into the pharmacokinetics of PU-H71 in patients with advanced solid tumors.[4][5]

Table 2: Human Pharmacokinetic Parameters of PU-H71 (Phase I Trial)

| Parameter | Value | Patient Population | Dosing | Reference |

| Mean Terminal Half-life (T½) | 8.4 ± 3.6 hours | Advanced solid tumors | 10 to 470 mg/m², IV | [4][5][6] |

| Metabolism | Limited biotransformation; primary pathways are S-oxidation and O-demethylation. Metabolites <10% of parent drug concentration. | In vitro human microsome studies | N/A | [2] |

Biodistribution of PU-H71

Biodistribution studies, particularly those utilizing positron emission tomography (PET) with radiolabeled PU-H71, have been crucial in visualizing the drug's accumulation in tumor tissues versus healthy organs.

Preclinical Biodistribution

Animal studies demonstrated a preferential accumulation and retention of PU-H71 in tumor tissues.[3]

Clinical Biodistribution

A first-in-human study using 124I-PU-H71 PET imaging in cancer patients provided definitive evidence of tumor-selective uptake.[7]

Table 3: Clinical Biodistribution of 124I-PU-H71

| Finding | Details | Patient Population | Reference |

| Tumor Accumulation | 124I-PU-H71 selectively accumulates and is retained in tumor tissues for several days. | Adult cancer patients (n=30) | [7] |

| Tumor Retention Rate | Observed in approximately 58% of patients. | Adult cancer patients (n=30) | [2][7] |

| Clearance | Rapid clearance from bones, healthy soft tissues, and blood. | Adult cancer patients (n=30) | [7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the early studies of PU-H71.

In Vivo Xenograft Studies

-

Animal Models: Nude mice were commonly used for establishing tumor xenografts.[3] For some studies, NOD/SCID IL2R gamma null (NSG) mice were utilized.[8]

-

Cell Lines: Human triple-negative breast cancer (TNBC) cell lines such as MDA-MB-468, MDA-MB-231, and HCC-1806 were used to generate xenografts.[3][9] Ewing sarcoma cell lines (A673) have also been used.[8]

-

Drug Administration: PU-H71 was administered intraperitoneally (i.p.) at doses such as 75 mg/kg, three times a week.[3][8]

-

Sample Analysis: Tumor and plasma concentrations of PU-H71 were determined using methods like high-performance liquid chromatography (HPLC).[3] Immunohistochemical analyses were performed on tumor tissues to assess molecular markers.[3][9]

First-in-Human Phase I Clinical Trial

-

Study Design: An open-label, single-arm, dose-escalation trial was conducted in patients with advanced solid tumors refractory to standard treatments.[4][5]

-

Patient Population: Seventeen patients were enrolled in the trial.[4][5]

-

Drug Administration: PU-H71 was administered intravenously (IV) over 1 hour on days 1 and 8 of 21-day cycles. Doses ranged from 10 to 470 mg/m².[4][5][10]

-

Pharmacokinetic Analysis: Blood and urine samples were collected during cycles 1 and 2. PU-H71 and its metabolites were quantified by HPLC/MS.[4]

-

Sample Preparation: 100 µL of plasma was mixed with 300 µL of acetonitrile containing an internal standard (D6-PU-H71). After vortexing and centrifugation, the supernatant was evaporated and reconstituted for analysis.[4]

-

Chromatography: Separation was achieved on an Eclipse XDB C18 column using a mobile phase of 0.1% formic acid in water and methanol.[4]

-

124I-PU-H71 PET Imaging Study

-

Study Design: A first-in-human trial to investigate the in vivo biodistribution, pharmacokinetics, metabolism, and safety of microdose 124I-PU-H71.[7]

-

Patient Population: 30 adult patients with various cancer types.[7]

-

Drug Administration: A tracer dose of 124I-PU-H71 (201±12 MBq, <25 µg) was administered as an IV bolus.[7]

-

Imaging Protocol: Patients underwent PET/CT scans and blood radioassays at multiple time points following injection.[7]

Visualizing PU-H71's Mechanism and Study Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PU-H71 and the general workflows of the pharmacokinetic and biodistribution studies.

Caption: PU-H71 inhibits Hsp90, leading to the degradation of client oncoproteins and the subsequent downregulation of key survival and proliferation signaling pathways such as PI3K/Akt/mTOR, Ras/Raf/MAPK, and NF-κB.[1][9][11]

References

- 1. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]

- 3. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. First-in-Human Trial of Epichaperome-Targeted Positron Emission Tomography in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. pnas.org [pnas.org]

- 10. mdpi.com [mdpi.com]

- 11. aacrjournals.org [aacrjournals.org]

The Role of PU-H71 Hydrate in Inhibiting the Epichaperome Network: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epichaperome is a cancer-specific, high-molecular-weight network of stress-related proteins, with heat shock protein 90 (HSP90) as a central component.[1] This network is crucial for maintaining the stability and function of numerous oncoproteins, thereby promoting tumor cell survival, proliferation, and resistance to therapy.[2][3] PU-H71 hydrate is a potent and selective inhibitor of HSP90 that preferentially targets the epichaperome complex, leading to its disassembly and the subsequent degradation of its client oncoproteins.[2][4] This technical guide provides an in-depth overview of the mechanism of action of PU-H71, its inhibitory effects on the epichaperome network, and its impact on key oncogenic signaling pathways. We present collated quantitative data on its efficacy, detailed experimental protocols for its investigation, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction: The Epichaperome as a Therapeutic Target

In contrast to the transient and dynamic nature of chaperone complexes in normal cells, cancer cells exhibit a rewired chaperome that forms stable, high-molecular-weight complexes termed the "epichaperome".[1][5] This network is composed of HSP90, HSP70, and a host of co-chaperones and client proteins.[1] The formation of the epichaperome is driven by cellular stress associated with malignant transformation and allows cancer cells to buffer the proteotoxic stress resulting from the overexpression of mutated and misfolded oncoproteins.[1]

The epichaperome acts as a functional scaffold, facilitating the interaction and stabilization of a broad range of proteins involved in oncogenic signaling.[2] This reliance of cancer cells on the epichaperome for survival presents a unique therapeutic vulnerability. PU-H71, a purine-scaffold HSP90 inhibitor, demonstrates a high binding affinity for HSP90 within the epichaperome complex, leading to its disruption.[2][6] This selectivity for the cancer-specific epichaperome results in a favorable therapeutic window with reduced toxicity to normal tissues.[6]

Mechanism of Action of this compound

PU-H71 competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90.[2][4] This inhibition of ATPase activity prevents the chaperone from adopting the closed conformation required for client protein activation and stabilization. Consequently, the client proteins are ubiquitinated and targeted for proteasomal degradation.[2][4] A key feature of PU-H71 is its higher affinity for HSP90 within the epichaperome complex compared to the HSP90 in normal cells, which is attributed to the unique conformation of HSP90 within this network.[2][6]

The binding of PU-H71 to the epichaperome leads to its disassembly, releasing the constituent chaperones and client proteins.[4] This disruption of the network has a cascading effect on multiple signaling pathways that are critical for cancer cell survival and proliferation.[2]

Quantitative Data: Efficacy of PU-H71

The efficacy of PU-H71 has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | 65 | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 140 | [7] |

| HCC-1806 | Triple-Negative Breast Cancer | 87 | [7] |

| SKBr3 | Breast Cancer | 50 | [7] |

| MCF7 | Breast Cancer | 60 | [7] |

| GSC11, GSC23, GSC272, GSC262, GSC811, LN229, T98G, U251-HF | Glioblastoma | 100-500 | [6] |

| GSC20 | Glioblastoma | 1500 | [6] |

| Normal Human Astrocytes (NHA) | Normal Brain Cells | 3000 | [6] |

Impact on Oncogenic Signaling Pathways

Inhibition of the epichaperome by PU-H71 leads to the degradation of numerous client proteins, resulting in the downregulation of several key oncogenic signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Akt is a key client protein of HSP90. PU-H71 treatment leads to the degradation of Akt, thereby inhibiting downstream signaling through mTOR.[2]

Ras/Raf/MEK/ERK (MAPK) Pathway

The MAPK pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation, differentiation, and survival. Key components of this pathway, including Raf-1, are HSP90 client proteins. Inhibition by PU-H71 results in the degradation of these kinases and a subsequent blockade of the signaling cascade.[2][3]

Other Key Pathways

PU-H71 has also been shown to impact other critical signaling pathways by promoting the degradation of client proteins such as:

-

EGFR, HER2, and c-Kit: Receptor tyrosine kinases that drive proliferation in many cancers.[4][7]

-

CDK1 and Chk1: Cell cycle regulatory proteins, leading to G2/M phase arrest.[3]

-

NF-κB pathway components: Involved in inflammation, cell survival, and invasion.[3]

-

Tyk2 and PKC: Kinases involved in cell signaling and proliferation.[3][8]

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is used to assess the cytotoxic effects of PU-H71 on cancer cell lines.[9][10][11]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,000 cells/well and allow them to adhere overnight.[9]

-

Compound Treatment: Treat the cells with a serial dilution of PU-H71 (e.g., 50 nM to 3.0 µM) for 24-72 hours.[9] Include a vehicle control (DMSO).

-

Reagent Addition:

-

MTT Assay: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 1-4 hours at 37°C.[10] Add 100 µl of solubilization solution (e.g., 40% DMF, 2% acetic acid, 16% SDS, pH 4.7) and shake for 15 minutes.[11]

-

MTS Assay: Add 20 µl of MTS solution containing PES to each well and incubate for 1-4 hours at 37°C.[10][11]

-

-

Data Acquisition: Measure the absorbance at 590 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.[11]

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the IC50 values.[9]

Western Blotting for HSP90 Client Proteins

This protocol is used to determine the effect of PU-H71 on the expression levels of HSP90 client proteins.[12][13]

-

Cell Lysis: Treat cells with PU-H71 at various concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer and separate the proteins on a 4-12% Bis-Tris gel.[13]

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

-

Antibody Incubation: Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, EGFR) overnight at 4°C.[12] Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[12]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Co-Immunoprecipitation (Co-IP) for Epichaperome Analysis

This protocol is used to isolate and identify components of the epichaperome network.[1]

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) with protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for a core epichaperome component (e.g., HSP90) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer and analyze the components by Western blotting.

Visualizations

Signaling Pathways

Caption: PU-H71 inhibits the epichaperome, leading to the degradation of key oncoproteins and the disruption of major cancer signaling pathways.

Experimental Workflows

References

- 1. epigenome-noe.net [epigenome-noe.net]

- 2. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]

- 5. First-in-Human Trial of Epichaperome-Targeted Positron Emission Tomography in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage [mdpi.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. origene.com [origene.com]

Methodological & Application

Application Notes and Protocols: PU-H71 Hydrate in DMSO for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

PU-H71 is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenic signaling.[1][2] By inhibiting Hsp90, PU-H71 leads to the proteasomal degradation of these client proteins, resulting in the disruption of key pathways that drive cancer cell proliferation, survival, and metastasis.[1][3] These application notes provide detailed protocols for the solubilization and use of PU-H71 hydrate in dimethyl sulfoxide (DMSO) for in vitro cell culture experiments.

PU-H71 Mechanism of Action

PU-H71 binds with high affinity to the ATP-binding site in the N-terminus of Hsp90, preventing its chaperone function. This leads to the destabilization and subsequent degradation of a wide array of oncoproteins. The inhibition of the Hsp90 epichaperome by PU-H71 disrupts multiple critical signaling pathways simultaneously, including the PI3K/Akt/mTOR, Ras/Raf/MAPK, and NF-κB pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][3][4][5]

References

- 1. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PU-H71: An improvement on nature's solutions to oncogenic Hsp90 addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models. | Cerchietti Research Lab [cerchiettilab.weill.cornell.edu]

Application Notes and Protocols: PU-H71 Stability and Storage for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stability and storage of the Hsp90 inhibitor, PU-H71, for experimental use. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound, leading to reproducible and reliable experimental outcomes.

Introduction to PU-H71

PU-H71 is a potent, purine-scaffold, selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] By binding to the ATP-binding site of Hsp90, PU-H71 disrupts the chaperone's function, leading to the destabilization and subsequent proteasomal degradation of numerous client proteins.[3] Many of these client proteins are key components of oncogenic signaling pathways, making PU-H71 a promising agent in cancer therapy.[3][4][5] It has demonstrated significant antitumor activity in a variety of preclinical cancer models and has been investigated in clinical trials.[3][6][7]

PU-H71: Physicochemical and Stability Data

While specific data on the stability of "PU-H71 hydrate" is not extensively available in public literature, the following information pertains to PU-H71 (NSC 750424). Researchers should consider this information as the primary guide for handling and storage.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₁IN₆O₂S | [1] |

| Molecular Weight | 512.37 g/mol | [1][2] |

| CAS Number | 873436-91-0 | [1] |

Solubility

| Solvent | Concentration | Notes | Reference |

| DMSO | 100 mg/mL (195.17 mM) | Use of fresh DMSO is recommended as moisture can reduce solubility. | [1] |

| 1 eq. HCl | 100 mM | --- | [2] |

Storage and Stability

Proper storage is critical to maintain the chemical integrity and biological activity of PU-H71.

| Form | Storage Temperature | Duration | Notes | Reference |

| Powder | -20°C | 3 years | --- | [1] |

| Stock Solutions (in solvent) | -80°C | 1 year | --- | [1] |

Forced degradation studies have shown that PU-H71 is generally stable to hydrolysis and thermolysis. The molecule is most susceptible to degradation under oxidative conditions, affecting the sulfur and C-S bond.[8]

Signaling Pathways Targeted by PU-H71

PU-H71's anticancer effects stem from its ability to disrupt multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[3][4][5]

Caption: PU-H71 inhibits HSP90, leading to the degradation of client proteins and disruption of key oncogenic signaling pathways.

Experimental Protocols

The following are generalized protocols for common experiments using PU-H71. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Preparation of PU-H71 Stock and Working Solutions

This workflow outlines the steps for preparing PU-H71 solutions for in vitro experiments.

Caption: Workflow for the preparation of PU-H71 stock and working solutions.

Protocol:

-

Reconstitution of Powder:

-

Allow the vial of PU-H71 powder to equilibrate to room temperature before opening.

-

Aseptically weigh the desired amount of PU-H71 powder.

-

Add the calculated volume of sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

-

Vortex or sonicate briefly until the powder is completely dissolved.

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for up to one year.[1]

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw a single aliquot of the stock solution.

-

Perform serial dilutions in the appropriate sterile cell culture medium to obtain the final desired concentrations for your experiment.

-

Use the working solutions immediately. Do not store diluted solutions in cell culture medium.

-

Cell Proliferation (MTT/XTT) Assay

This protocol outlines a typical cell proliferation assay to determine the IC₅₀ of PU-H71.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

PU-H71 working solutions

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of PU-H71 dilutions in complete medium at 2x the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the corresponding PU-H71 dilutions or vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment:

-

Add 10 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization buffer and incubate overnight at 37°C.

-

Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle-treated control wells (set to 100% viability).

-

Plot the percentage of cell viability against the log of the PU-H71 concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Western Blot Analysis of Hsp90 Client Proteins

This protocol is for assessing the effect of PU-H71 on the protein levels of Hsp90 clients.

Materials:

-

Cells of interest

-

6-well plates

-

PU-H71 working solutions

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, EGFR) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of PU-H71 or vehicle control for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression. PU-H71 treatment is expected to lead to a dose-dependent degradation of Hsp90 client proteins.[1][7]

-

Summary and Best Practices

-

Storage: Store PU-H71 powder at -20°C and stock solutions in DMSO at -80°C to ensure long-term stability.

-

Handling: Always use sterile, anhydrous DMSO for reconstitution. Prepare fresh working solutions from a thawed aliquot for each experiment.

-

Avoid Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is critical to prevent degradation and maintain compound activity.

-

Vehicle Control: Always include a vehicle control (DMSO at the same concentration as in the drug-treated samples) in all experiments to account for any solvent effects.

-

Confirmation of Activity: Periodically, the biological activity of the stored PU-H71 can be confirmed by performing a standard cell viability assay with a sensitive cell line to ensure the IC₅₀ remains consistent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]

- 4. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cell Viability Assay Using PU-H71 Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

PU-H71 hydrate is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2][3] By binding to the ATP-binding site of HSP90, PU-H71 disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[1] Many of these client proteins are oncoproteins critical for tumor progression, making HSP90 an attractive target for cancer therapy.[4] PU-H71 has demonstrated significant antitumor activity in a variety of cancer cell lines and preclinical models.[1] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cells upon treatment with this compound, a critical step in preclinical drug evaluation.

Mechanism of Action

PU-H71's primary mechanism of action is the inhibition of HSP90. This leads to the destabilization and degradation of a wide array of oncogenic client proteins, thereby disrupting multiple signaling pathways essential for cancer cell survival and proliferation. These pathways include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/protein kinase B (Akt), and Janus kinase (JAK)/signal transducers and activators of transcription (STAT) pathways.[1] The inhibition of these pathways can lead to cell cycle arrest, induction of apoptosis, and a reduction in the invasive potential of tumor cells.[5][6]

Signaling Pathway Affected by PU-H71

Caption: Mechanism of PU-H71 action on HSP90 and downstream signaling pathways.

Quantitative Data: In Vitro Efficacy of PU-H71

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PU-H71 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |